4-Chloro-2,5-difluorophenylboronic acid 4-Chloro-2,5-difluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2055778-26-0
VCID: VC11695489
InChI: InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H
SMILES: B(C1=CC(=C(C=C1F)Cl)F)(O)O
Molecular Formula: C6H4BClF2O2
Molecular Weight: 192.36 g/mol

4-Chloro-2,5-difluorophenylboronic acid

CAS No.: 2055778-26-0

VCID: VC11695489

Molecular Formula: C6H4BClF2O2

Molecular Weight: 192.36 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,5-difluorophenylboronic acid - 2055778-26-0

Description

Structural Features

The compound consists of a boronic acid group (B(OH)2-B(OH)_2) attached to a phenyl ring substituted with chlorine and fluorine atoms at specific positions. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences its chemical reactivity.

PropertyValue
Molecular FormulaC6H4BClF2O2C_6H_4BClF_2O_2
Molecular Weight192.36 g/mol
Physical StateSolid
Melting PointNot widely reported
SolubilitySoluble in polar solvents

Laboratory Synthesis

4-Chloro-2,5-difluorophenylboronic acid is synthesized through a reaction involving 4-chloro-2,5-difluorobenzene and boron-containing reagents such as bis(pinacolato)diboron. The reaction typically employs a palladium catalyst under mild conditions in the presence of a base (e.g., potassium carbonate). The process is carried out under an inert atmosphere to prevent oxidation.

Industrial Scale Production

On an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Techniques such as continuous flow reactors are used to enhance scalability while maintaining purity.

Organic Synthesis

The compound is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable building block for synthesizing complex organic molecules such as biaryl compounds.

Pharmaceutical Research

4-Chloro-2,5-difluorophenylboronic acid is utilized in drug discovery for designing boron-based therapeutics. Its unique substitution pattern influences biological activity, making it a candidate for further exploration in medicinal chemistry.

Material Science

The compound plays a role in the development of advanced materials, including polymers and electronic components, due to its ability to undergo precise chemical transformations.

Chemical Reactions

The primary reaction involving this compound is the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl products.

Reaction Conditions

  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

  • Base: Potassium carbonate or sodium hydroxide

  • Solvent: Toluene or ethanol

  • Temperature: 50–100°C

  • Atmosphere: Inert (e.g., nitrogen or argon)

Reaction Mechanism

  • Oxidative addition of the aryl halide to palladium.

  • Transmetalation between the boronic acid and palladium complex.

  • Reductive elimination to form the biaryl product.

Comparison with Related Compounds

Compound NameSubstitution PatternApplications
4-Chloro-2-fluorophenylboronic acidChlorine at position 4Similar coupling reactions
2,4-Difluorophenylboronic acidFluorine at positions 2, 4Higher reactivity due to fluorines
4-Chloro-2,5-difluorophenylboronic acidChlorine at position 4;Enhanced selectivity in reactions

The unique substitution pattern of chlorine and fluorine atoms on the phenyl ring influences electronic effects, making this compound distinct in terms of reactivity and selectivity.

Research Outlook

The versatility of 4-Chloro-2,5-difluorophenylboronic acid makes it a promising candidate for future research:

  • Development of new catalytic systems for improved efficiency.

  • Exploration of its role in synthesizing bioactive molecules.

  • Investigation into its potential applications in nanotechnology and materials science.

This compound exemplifies the importance of organoboron chemistry in advancing both fundamental research and industrial applications.

CAS No. 2055778-26-0
Product Name 4-Chloro-2,5-difluorophenylboronic acid
Molecular Formula C6H4BClF2O2
Molecular Weight 192.36 g/mol
IUPAC Name (4-chloro-2,5-difluorophenyl)boronic acid
Standard InChI InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H
Standard InChIKey LRZWCWTWFFVBGT-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1F)Cl)F)(O)O
Canonical SMILES B(C1=CC(=C(C=C1F)Cl)F)(O)O
PubChem Compound 56604411
Last Modified Nov 23 2023

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